The following is an in-depth technical guide for 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (CAS 1824307-17-6), structured for researchers and drug development professionals. CAS: 1824307-17-6 | Formula: C₈H₈BrFO | M.W.:...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (CAS 1824307-17-6), structured for researchers and drug development professionals.
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (also known as 4-bromo-3-fluoro-2-methylanisole ) is a densely functionalized aromatic building block. Its unique substitution pattern—featuring a halogen handle (Br) adjacent to a metabolic blocker (F) and a conformational anchor (Me)—makes it a critical intermediate in the synthesis of small-molecule kinase inhibitors and agrochemicals.
The compound serves as a "chassis" for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations , allowing the modular construction of biaryl scaffolds commonly found in EGFR, KRAS, and MET inhibitors. This guide details its synthesis, reactivity profile, and handling protocols.
Chemical Profile & Identity
Property
Specification
IUPAC Name
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Common Name
4-Bromo-3-fluoro-2-methylanisole
CAS Number
1824307-17-6
SMILES
COc1c(C)c(F)c(Br)cc1
Appearance
Colorless to pale yellow oil or low-melting solid
Boiling Point
~235–240 °C (Predicted at 760 mmHg)
Density
~1.48 g/cm³ (Predicted)
LogP
~3.1 (Lipophilic)
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
Synthetic Methodologies
The synthesis of CAS 1824307-17-6 requires precise regiocontrol due to the crowding of the benzene ring. Two primary routes are established: O-Methylation of the Phenol Precursor (High Fidelity) and Direct Bromination of the Anisole (Industrial Scale).
Route A: O-Methylation of 4-Bromo-3-fluoro-2-methylphenol (Recommended)
This route is preferred for research scales (<100 g) due to its high yield and lack of regio-isomeric byproducts.
Solvent: Dissolve precursor in Acetonitrile (MeCN) or DMF.
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
Catalysis: If reaction is sluggish, add 5 mol%
or catalytic .
Mechanism: The methoxy group (Pos 1) is the strongest activator and directs para (Pos 4) and ortho (Pos 6). Position 4 is favored electronically and sterically (Pos 6 is flanked by OMe).
C-F Bond (Pos 2): Stable under standard coupling conditions. Can undergo
only under forcing conditions with strong nucleophiles if the ring is further electron-deficient (not the case here due to OMe).
Methoxy (Pos 4): Electron-donating group (EDG). Increases electron density, making the oxidative addition of Pd slightly slower than in electron-poor systems, requiring electron-rich ligands (e.g., SPhos, XPhos).
Experimental Protocol: Suzuki Coupling (General)
Objective: Coupling CAS 1824307-17-6 with a Phenylboronic acid.
Solvent: Dioxane/Water (4:1). Degas with Argon for 10 min.
Heat: 90 °C for 12 hours.
Note: The ortho-fluoro and meta-methyl groups create a "pocket" that may require smaller ligands if the boronic acid is bulky.
Visualization: Reactivity Logic
Caption: Functional group analysis highlighting the C-Br bond as the primary vector for scaffold expansion.
Handling & Safety (MSDS Summary)
Hazards: Irritant (Skin/Eye).[2] Toxic if swallowed.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Spill: Absorb with sand/vermiculite. Do not flush into surface water.
References
PubChem Compound Summary. "4-bromo-3-fluoro-2-methylanisole (CAS 1824307-17-6)." National Center for Biotechnology Information. Link
Fluorochem Catalog. "4-bromo-3-fluoro-2-methylphenol (Precursor CAS 1262516-23-3)." Fluorochem Ltd. Link
Smith, M. B.Organic Synthesis. 4th Ed.
Alachem Co., Ltd. "Product Entry: 1824307-17-6." Alachem Database. Link
World Intellectual Property Organization. "WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline." (Contextual reference for fluorinated/methoxylated benzene intermediates). Link
Introduction: The Significance of Halogenated Benzene Derivatives
A Technical Guide to the Synthesis and Characterization of Halogenated Aromatic Compounds: A Case Study on 1-Bromo-2-fluorobenzene Senior Application Scientist Note: Initial research for a comprehensive technical guide o...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Synthesis and Characterization of Halogenated Aromatic Compounds: A Case Study on 1-Bromo-2-fluorobenzene
Senior Application Scientist Note: Initial research for a comprehensive technical guide on 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene revealed a notable lack of detailed, publicly available experimental data for this specific molecule. To provide a valuable and scientifically rigorous resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on a closely related and well-documented analogue: 1-Bromo-2-fluorobenzene . The principles, experimental methodologies, and characterization techniques detailed herein are fundamentally applicable to the synthesis and analysis of a wide range of substituted aromatic compounds, including the originally requested molecule. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their own synthetic endeavors.
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of halogen atoms onto a benzene ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The specific placement of different halogens, such as bromine and fluorine, along with other substituents like methoxy and methyl groups, allows for fine-tuning of a molecule's steric and electronic properties. This modulation is critical in drug design for optimizing binding affinity, metabolic stability, and pharmacokinetic profiles.
This guide will provide an in-depth exploration of the synthesis and characterization of 1-Bromo-2-fluorobenzene, a representative example of a di-substituted halogenated benzene.
Synthesis of 1-Bromo-2-fluorobenzene
The synthesis of 1-Bromo-2-fluorobenzene is most effectively achieved through a modified Schiemann reaction, a cornerstone of aromatic fluorination chemistry. This method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
Diazotization: Conversion of 2-bromoaniline to o-bromobenzenediazonium hexafluorophosphate.
Fluorination: Thermal decomposition of the diazonium salt to yield 1-bromo-2-fluorobenzene.
Caption: Workflow for the synthesis of 1-Bromo-2-fluorobenzene.
Experimental Protocol
The following protocol is adapted from a well-established procedure and provides a reliable method for the laboratory-scale synthesis of 1-Bromo-2-fluorobenzene.[1]
Materials and Equipment:
2-Bromoaniline
Concentrated Hydrochloric Acid (12N)
Sodium Nitrite (NaNO₂)
65% Hexafluorophosphoric Acid (HPF₆)
Methanol
Diethyl ether
10% Aqueous Sodium Carbonate
Methylene Chloride
Anhydrous Sodium Sulfate
2-L three-necked flask with mechanical stirrer and thermometer
Steam distillation apparatus
Claisen flask for vacuum distillation
Procedure:
Part A: o-Bromobenzenediazonium hexafluorophosphate
In a 2-L three-necked flask equipped with a stirrer and thermometer, add 60 g of o-bromoaniline.
Add a solution of 95 mL of 12N hydrochloric acid in 650 mL of water with stirring. Heat the mixture on a steam bath to facilitate dissolution.
Cool the solution to between -5°C and -10°C using an ice-salt or dry ice-acetone bath.
While maintaining the temperature, add a solution of 29 g of sodium nitrite in 75 mL of water dropwise with stirring. Ensure a slight excess of nitrous acid is present at the end of the addition (test with starch-iodide paper).
To the cold diazonium salt solution, add 74 mL of 65% hexafluorophosphoric acid in one portion with vigorous stirring.
Continue cooling and slow stirring for an additional 30 minutes.
Collect the precipitated diazonium hexafluorophosphate by filtration on a Büchner funnel.
Wash the salt on the funnel with 300 mL of cold water, followed by a solution of 80 mL of methanol in 320 mL of ether.
Partially dry the salt by drawing air through the funnel for 2 hours.
Transfer the salt to filter paper, powder it with a spatula, and dry under vacuum (at ~1 mm) for at least 12 hours. The final product should be a cream-colored solid.
Part B: 1-Bromo-2-fluorobenzene
Place the dried o-bromobenzenediazonium hexafluorophosphate in a flask suitable for thermal decomposition.
Heat the flask gently to initiate decomposition. The reaction can be exothermic, so proceed with caution.
After the decomposition is complete, cool the flask to room temperature.
Slowly add 400 mL of 10% aqueous sodium carbonate through a condenser.
Steam distill the mixture until no more oil is visible in the distillate.
Separate the organic layer (the product is denser than water).
Extract the aqueous layer with three 50-mL portions of methylene chloride.
Combine the organic layer and the extracts, and dry over anhydrous sodium sulfate.
Distill the dried liquid using a Claisen flask with an indented neck. Collect the fraction at 58–59°C/17 mm Hg or 156–157°C/760 mm Hg. The product is a colorless liquid.
Physicochemical and Spectroscopic Data
Thorough characterization of the synthesized 1-Bromo-2-fluorobenzene is essential to confirm its identity and purity. The following tables summarize key physicochemical properties and expected spectroscopic data.
¹H NMR (Proton NMR): The spectrum will show complex multiplets in the aromatic region (typically δ 6.8-7.6 ppm) due to the coupling of the protons with each other and with the fluorine atom.
¹³C NMR (Carbon NMR): The spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), and other carbons will show smaller two- and three-bond couplings.
IR (Infrared) Spectroscopy: Key vibrational bands will include C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Structural Visualization
The chemical structure of 1-Bromo-2-fluorobenzene is depicted below, highlighting the arrangement of the substituents on the benzene ring.
Caption: Chemical structure of 1-Bromo-2-fluorobenzene.
Conclusion and Future Perspectives
This technical guide has provided a detailed protocol for the synthesis of 1-Bromo-2-fluorobenzene, a valuable building block in organic chemistry. The methodologies described are robust and can be adapted for the synthesis of other halogenated aromatic compounds. For researchers interested in 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene, the synthetic strategies outlined here, such as the Schiemann reaction starting from a suitably substituted aniline, would be a logical starting point for developing a synthetic route. Further research would be required to optimize the reaction conditions and fully characterize the target molecule. The principles of spectroscopic analysis discussed remain universally applicable for the structural elucidation of novel compounds.
References
Rutherford, K. G.; Redmond, W. 1-bromo-2-fluorobenzene. Org. Synth.1963 , 43, 12. DOI: 10.15227/orgsyn.043.0012. Available from: [Link]
Navigating the Isomeric Landscape of C8H8BrFO: A Technical Guide for Researchers
Introduction: The Significance of Halogenated Scaffolds in Modern Drug Discovery In the intricate world of medicinal chemistry and drug development, the strategic incorporation of halogens onto molecular scaffolds is a t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Halogenated Scaffolds in Modern Drug Discovery
In the intricate world of medicinal chemistry and drug development, the strategic incorporation of halogens onto molecular scaffolds is a time-honored and highly effective strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of elements such as bromine and fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. The molecular formula C8H8BrFO represents a fascinating and diverse collection of isomers, each with the potential for unique biological activity. This guide provides an in-depth exploration of the molecular weight and isomeric possibilities of C8H8BrFO, offering a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
The presence of both a bromine and a fluorine atom on a C8 aromatic or aliphatic backbone, coupled with an oxygen-containing functional group, presents a rich tapestry of structural diversity. This diversity is the wellspring of innovation in drug discovery, where subtle changes in isomeric structure can lead to dramatic differences in therapeutic efficacy and safety profiles. Understanding the fundamental molecular properties and the potential for isomerism is the critical first step in harnessing the potential of this class of compounds.
Part 1: Core Molecular Attributes of C8H8BrFO
A precise understanding of the molecular weight is fundamental for a wide range of analytical techniques, including mass spectrometry, which is indispensable for reaction monitoring and compound identification. The molecular properties of C8H8BrFO are summarized below.
Property
Value
Molecular Formula
C8H8BrFO
Monoisotopic Mass
217.97426 Da
Average Molecular Weight
219.05 g/mol
The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O). The average molecular weight is calculated using the naturally occurring isotopic abundances of each element.
Part 2: The Isomeric Diversity of C8H8BrFO
The constitutional isomers of C8H8BrFO can be broadly categorized based on their core structure and the nature of the oxygen-containing functional group. The C8 component can exist as a substituted aromatic ring (such as benzene) or various unsaturated or cyclic aliphatic chains. The oxygen atom can be incorporated as a hydroxyl group (alcohol), an ether, a carbonyl group (aldehyde or ketone), or other functionalities.
The following diagram illustrates the conceptual branching of the molecular formula C8H8BrFO into its various potential isomeric forms.
Caption: Conceptual overview of the isomeric diversity of C8H8BrFO.
Exemplary Isomers of C8H8BrFO
Real-world examples of compounds with the molecular formula C8H8BrFO have been synthesized and cataloged. These serve as excellent reference points for understanding the structural possibilities:
2-(4-bromo-2-fluorophenyl)ethanol: In this isomer, a phenylethanol core is substituted with bromine and fluorine atoms on the benzene ring.[1]
(5-bromo-2-fluoro-4-methylphenyl)methanol: This isomer features a substituted benzyl alcohol structure.[2]
The precise positioning of the bromine, fluorine, and the oxygen-containing functional group on the carbon skeleton gives rise to a multitude of positional isomers, each with a distinct chemical environment and, consequently, potentially different biological activities.
Part 3: A Representative Experimental Workflow: Synthesis and Characterization of 2-(4-bromo-2-fluorophenyl)ethanol
To provide a practical context, this section outlines a plausible, multi-step experimental workflow for the synthesis, purification, and structural elucidation of a specific C8H8BrFO isomer: 2-(4-bromo-2-fluorophenyl)ethanol. The causality behind each experimental choice is explained to provide field-proven insights.
Step 1: Synthesis via Reduction of a Phenylacetic Acid Derivative
The synthesis of 2-(4-bromo-2-fluorophenyl)ethanol can be logically approached through the reduction of the corresponding carboxylic acid, 2-(4-bromo-2-fluorophenyl)acetic acid. This starting material can either be commercially sourced or synthesized via established methods.
Protocol:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromo-2-fluorophenyl)acetic acid in an anhydrous ether solvent such as tetrahydrofuran (THF). The inert atmosphere is crucial to prevent quenching of the highly reactive reducing agent by atmospheric moisture.
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), to the stirred solution. The choice of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of a carboxylic acid to a primary alcohol.
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), cautiously quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is a well-established and safe method for neutralizing the reactive aluminum salts.
Extraction and Drying: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt such as magnesium sulfate or sodium sulfate.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 2: Purification by Flash Column Chromatography
The crude product will likely contain unreacted starting material and byproducts. Flash column chromatography is a standard and efficient technique for purifying the desired alcohol.
Protocol:
Column Packing: Pack a glass column with silica gel, using a solvent system determined by prior TLC analysis (e.g., a mixture of hexane and ethyl acetate).
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
Elution: Elute the column with the chosen solvent system, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-bromo-2-fluorophenyl)ethanol.
Step 3: Structural Elucidation and Verification
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.
Protocol:
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition. The observed monoisotopic mass should match the calculated value for C8H8BrFO.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum should be consistent with the 2-(4-bromo-2-fluorophenyl)ethanol structure.
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
¹⁹F NMR: This is a crucial experiment to confirm the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, such as the O-H stretch of the alcohol group.
The following diagram visualizes this comprehensive experimental workflow.
Caption: A representative experimental workflow for C8H8BrFO isomer synthesis.
Conclusion
The molecular formula C8H8BrFO represents a vast and largely unexplored chemical space. The principles of isomerism, combined with the powerful influence of halogenation, suggest that compounds within this class hold significant potential for the development of novel therapeutics. A systematic approach to the synthesis and characterization of individual isomers, as outlined in this guide, is paramount to unlocking this potential. By understanding the foundational molecular properties and employing rigorous analytical methodologies, researchers can confidently navigate the isomeric landscape of C8H8BrFO and contribute to the advancement of medicinal chemistry.
References
PubChem. 2-(4-bromo-2-fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]
PubChem. (5-bromo-2-fluoro-4-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. [Link]
An In-depth Technical Guide to 4-methoxy-3-methyl-2-fluoro-1-bromobenzene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise arrange...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise arrangement of various functional groups on a benzene ring can profoundly influence a molecule's biological activity, chemical reactivity, and physical properties. This guide focuses on a specific, highly functionalized arene: 4-methoxy-3-methyl-2-fluoro-1-bromobenzene. Due to its unique substitution pattern, this compound presents both challenges in its synthesis and intriguing possibilities for its application. This document provides a comprehensive overview of its nomenclature, predicted physicochemical properties, a detailed exploration of potential synthetic strategies based on fundamental principles of organic chemistry, and a discussion of its potential utility in various research and development fields.
Chemical Identity and Nomenclature
Correctly identifying and naming a complex molecule is crucial for clear scientific communication. The structure of the topic compound consists of a benzene ring with four different substituents: a methoxy group, a methyl group, a fluorine atom, and a bromine atom.
IUPAC Nomenclature
According to IUPAC guidelines for naming polysubstituted benzene derivatives, the substituents are assigned locants (numbers) to give them the lowest possible numbering, and then listed alphabetically.[1][2] When a common name is used as the parent, the principal functional group is assigned to position 1.[3] For 4-methoxy-3-methyl-2-fluoro-1-bromobenzene, several systematic names are possible, depending on the chosen parent structure.
If we consider "benzene" as the parent, the substituents are listed alphabetically (bromo, fluoro, methoxy, methyl). Numbering should start to give the lowest possible locants. Starting from the bromine atom gives the sequence 1, 2, 3, 4.
Alternatively, if "anisole" (methoxybenzene) is considered the parent, the methoxy group is at position 1. This would lead to:
Alternative Name: 2-Bromo-3-fluoro-6-methylanisole
If "toluene" (methylbenzene) is the parent, the methyl group is at position 1, leading to:
Alternative Name: 3-Bromo-2-fluoro-4-methoxytoluene
For clarity and consistency, this guide will primarily use the preferred IUPAC name: 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene .
Chemical Structure
The two-dimensional structure of 1-bromo-2-fluoro-4-methoxy-3-methylbenzene is depicted below.
Caption: 2D structure of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene.
Physicochemical Properties (Predicted)
As this compound is not widely cataloged, experimental data on its physical and chemical properties are scarce. However, we can predict its properties based on its structure and the known characteristics of its functional groups.
Property
Predicted Value / Characteristic
Molecular Formula
C₈H₈BrFO
Molecular Weight
219.05 g/mol
Appearance
Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Boiling Point
Expected to be relatively high (likely >200 °C) due to its molecular weight and polarity.
Melting Point
If solid, likely a low melting point. The asymmetry of substitution may disrupt crystal lattice packing, favoring a liquid state.
Solubility
Expected to be insoluble in water but soluble in common organic solvents such as diethyl ether, dichloromethane, toluene, and acetone.
Spectroscopic Features
¹H NMR
Aromatic region: Two singlets or doublets. Aliphatic region: Two singlets for the methyl and methoxy protons.
¹³C NMR
Eight distinct signals corresponding to the eight carbon atoms. Carbons attached to electronegative atoms (Br, F, O) will be downfield.
¹⁹F NMR
A single resonance, likely a singlet or a multiplet depending on coupling with nearby protons.
Synthesis and Reactivity Analysis
The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of substituent introduction is critical to achieving the desired regiochemistry.[4][5] The directing effects of the existing groups on the ring dictate the position of subsequent electrophilic aromatic substitutions.
Analysis of Substituent Directing Effects
Let's analyze the directing effects of the four substituents on 1-bromo-2-fluoro-4-methoxy-3-methylbenzene:
-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director due to its strong +M (mesomeric) effect.[6]
-CH₃ (Methyl): A weakly activating group and an ortho, para-director due to a +I (inductive) effect and hyperconjugation.[7]
-F (Fluoro): A weakly deactivating group but an ortho, para-director. Its -I effect deactivates the ring, but its +M effect directs incoming electrophiles to the ortho and para positions.[8][9]
-Br (Bromo): Similar to fluorine, it is a weakly deactivating group and an ortho, para-director.[8]
The challenge in synthesizing this molecule lies in navigating the competing directing effects of these groups to install them in the correct positions.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible retrosynthetic analysis suggests a multi-step synthesis starting from a simpler, commercially available substituted anisole or toluene. One possible route is outlined below.
Caption: Retrosynthetic analysis of 1-bromo-2-fluoro-4-methoxy-3-methylbenzene.
Based on this analysis, a forward synthesis can be proposed:
Step 1: Friedel-Crafts Alkylation of p-Anisole
Starting with p-anisole (4-methoxytoluene), a Friedel-Crafts alkylation can introduce the second methyl group. However, controlling regioselectivity can be difficult. A more controlled approach would be to start with a precursor that already contains the two adjacent methyl and methoxy groups. A suitable starting material would be 3,4-dimethylanisole.
Step 2: Nitration of 3,4-Dimethylanisole
Nitration of 3,4-dimethylanisole with a mixture of nitric acid and sulfuric acid would be directed by the strongly activating methoxy group and the methyl groups. The most likely position for nitration is C2, which is ortho to the methoxy group and sterically accessible.
Step 3: Reduction of the Nitro Group
The resulting nitro compound can be reduced to an amine using standard conditions, such as Sn/HCl, H₂/Pd-C, or iron in acetic acid. This yields 2-amino-3,4-dimethylanisole.
Step 4: Introduction of Fluorine via Schiemann Reaction
The amino group can be converted to a fluorine atom via the Schiemann reaction. This involves diazotization of the amine with sodium nitrite in the presence of a strong acid (like HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Step 5: Bromination
The final step is the bromination of the fluorinated intermediate. The directing groups on the ring are now -OCH₃ (strong activator, o,p-director), -F (weak deactivator, o,p-director), and -CH₃ (weak activator, o,p-director). The position ortho to the methoxy group (C6) is the most activated and sterically accessible position for bromination with Br₂ in a suitable solvent, potentially with a mild Lewis acid catalyst.
Experimental Protocol (Proposed)
Protocol: Synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Nitration of 3,4-Dimethylanisole:
To a stirred solution of 3,4-dimethylanisole in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-3,4-dimethylanisole.
Reduction to 2-Amino-3,4-dimethylanisole:
Dissolve the nitro compound in ethanol.
Add tin(II) chloride dihydrate and heat the mixture to reflux for several hours.
Cool the reaction, make it basic with aqueous NaOH, and extract the product with dichloromethane.
Dry the organic layer and concentrate to obtain the desired amine.
Fluorination via Schiemann Reaction:
Dissolve the amine in aqueous tetrafluoroboric acid at 0 °C.
Add a solution of sodium nitrite in water dropwise.
Stir for 30 minutes, then filter the precipitated diazonium salt.
Wash the salt with cold water, ether, and then dry it.
Gently heat the dry salt until nitrogen evolution ceases. The product, 2-fluoro-3,4-dimethylanisole, can be isolated by distillation or extraction.
Bromination to Final Product:
Dissolve the fluorinated intermediate in a suitable solvent like dichloromethane or acetic acid.
Add N-bromosuccinimide (NBS) or a solution of bromine in the solvent dropwise at room temperature.
Stir until the reaction is complete (monitored by TLC or GC-MS).
Work up the reaction by washing with aqueous sodium thiosulfate solution, followed by water and brine.
Dry the organic layer and purify the crude product by column chromatography to obtain 1-bromo-2-fluoro-4-methoxy-3-methylbenzene.
Potential Applications and Research Directions
While specific applications for 1-bromo-2-fluoro-4-methoxy-3-methylbenzene have not been reported, its structural features suggest potential utility in several areas:
Medicinal Chemistry: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The polysubstituted aromatic core can serve as a scaffold for the synthesis of novel bioactive molecules. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.
Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic rings.[9] This compound could serve as a building block for new agrochemicals with potentially improved efficacy and environmental profiles.
Materials Science: Substituted aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The specific electronic and steric properties imparted by the substituents could be explored for the development of novel materials.
Future research should focus on:
The successful synthesis and full characterization of this compound.
Exploring its reactivity in various cross-coupling reactions to build a library of derivatives.
Screening these derivatives for biological activity in relevant assays.
Safety Information
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a halogenated aromatic compound and should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
Handling: Use only in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
ResearchGate. Strategies for the synthesis of polysubstituted arenes. Available at: [Link]
Klein, David R. Nomenclature of Benzene Derivatives. Available at: [Link]
Lievens, K. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis. Available at: [Link]
Google Patents. Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein.
JoVE. Video: Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]
Davas, D. S., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. DOI:10.1039/D0RA08068C. Available at: [Link]
University of Calgary. Polysubstituted benzenes. Available at: [Link]
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. Available at: [Link]
Chemistry LibreTexts. 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]
University of Calgary. Directing Groups in SE Ar. Available at: [Link]
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene from 2-fluoro-3-methylphenol
Application Note: Strategic Synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene Executive Summary This guide details the synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (Target) starting from commercially ava...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Executive Summary
This guide details the synthesis of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (Target) starting from commercially available 2-fluoro-3-methylphenol . The protocol employs a two-step sequence: (1) Williamson ether synthesis to install the methoxy group, followed by (2) electrophilic aromatic substitution (bromination) using N-Bromosuccinimide (NBS).
Critical to this workflow is the regiochemical control in the second step. Analysis of directing group effects confirms that the cooperative activation by the methoxy (para-director) and methyl (ortho-director) groups favors bromination at the C4 position (relative to the methoxy), yielding the desired substitution pattern with high specificity.
Retrosynthetic Analysis & Strategy
The synthesis relies on the disparate activating strengths of the substituents. The methoxy group (
) is a strong activator and ortho/para director. The methyl group () is a weak activator. The fluorine atom is a deactivator but directs ortho/para.
Regioselectivity Logic:
In the intermediate (2-Fluoro-3-methylanisole):
Position C4 (Target): Located para to the strong
donor and ortho to the group. Both effects reinforce nucleophilicity at this carbon.
Position C6 (Byproduct): Located ortho to
and para to . While activated, steric hindrance from the methoxy group and the general preference for para-substitution (relative to the strongest donor) disfavor this site compared to C4.
Figure 1: Synthetic pathway highlighting the two-step transformation.
Objective: Installation of Bromine at the para-position relative to methoxy.
Reagents & Materials:
2-Fluoro-3-methylanisole (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Acetonitrile (MeCN) (0.2 M concentration)
Ammonium Acetate (
) (0.1 equiv) - Optional catalyst to enhance regioselectivity.
Protocol:
Setup: Dissolve 2-fluoro-3-methylanisole in Acetonitrile in a round-bottom flask shielded from light (wrap in aluminum foil).
Cooling: Cool the solution to
using an ice bath. Low temperature maximizes regioselectivity.
Bromination: Add NBS portion-wise over 15 minutes.
Mechanistic Insight: NBS provides a slow release of electrophilic bromine. The polar solvent (MeCN) stabilizes the transition state for para-substitution.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.
Quench: Dilute with water and add saturated aqueous Sodium Thiosulfate (
) to neutralize any excess bromine/NBS.
Extraction: Extract with Diethyl Ether or EtOAc (
). Wash combined organics with water and brine.
Purification:
Dry over
and concentrate.
Purify via flash column chromatography (Silica gel; Gradient: 100% Hexanes
5% EtOAc/Hexanes).
Separation Note: The para-bromo product (Target) is the major isomer. Any trace ortho-bromo isomer (if formed) typically has a slightly different retention time or boiling point.
Yield Expectation: 80–90%.
Analytical Validation
Confirm the structure using Proton NMR (
NMR).[3] The coupling patterns are diagnostic for the 1,2,3,4-tetrasubstituted ring.
Predicted Data for 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene:
Signal
Shift (, ppm)
Multiplicity
Integration
Assignment
Ar-H
7.30 - 7.40
dd ( Hz)
1H
H6 (Ortho to Br, Meta to F)
Ar-H
6.60 - 6.70
d ( Hz)
1H
H5 (Ortho to OMe)
OMe
3.85
s
3H
Methoxy group
Me
2.25
d ( Hz)
3H
Methyl (Couples to F)
Interpretation:
The aromatic region should show two protons. H5 and H6 are ortho to each other (
Hz).
H6 is adjacent to the Bromine and "meta" to Fluorine (though 3-bond path C2-C1-C6). It typically appears more downfield due to the Bromine deshielding.
H5 is ortho to the electron-donating Methoxy group, appearing upfield.
The Methyl group at C3 often shows a small long-range coupling to the Fluorine at C2 (
Hz), appearing as a doublet or broad singlet.
Safety & Handling
Methyl Iodide (MeI): Volatile, highly toxic alkylating agent. Suspected carcinogen. Use only in a certified fume hood with double-gloving. Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.
N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results. Recrystallize from water if necessary.
Context: Establishes the preference for para-bromination relative to the methoxy group in 3-substituted anisoles.
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link
General Methylation Protocol:
Context: Standard Williamson ether synthesis conditions.
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
Use of NBS for Bromination
Context: Protocol for mild bromin
Oberhauser, T. "Bromination of aromatic compounds with N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 1997.[4][5] Link
Analogous Substrate (4-bromo-3-methylanisole)
Context: Confirms that bromination of 3-methylanisole yields the 4-bromo isomer (para to OMe).
Organic Syntheses, Coll.[2] Vol. 3, p.138 (1955). Link
Suzuki-Miyaura coupling conditions for 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Sterically Hindered, Electron-Rich Aryl Bromides Executive Summary This application note details the optimized reaction conditions for the Suzuki-Miyaura cross...
This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene . This substrate presents a dual challenge in catalysis: electronic deactivation due to the para-methoxy group and steric hindrance arising from the ortho-fluoro and meta-methyl substituents.
Standard protocols utilizing triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) often result in sluggish oxidative addition and incomplete conversion for this scaffold. This guide recommends the use of Buchwald-type precatalysts (SPhos or XPhos) to ensure high turnover numbers (TON) and quantitative yields.
Substrate Analysis & Mechanistic Rationale
To design a robust protocol, we must first analyze the specific structural constraints of the starting material.
Feature
Position
Effect on Reaction
Mechanistic Implication
Bromide
C-1
Reactive Handle
Site of Oxidative Addition (OA).
Fluoro
C-2 (Ortho)
Steric/Electronic
Steric: Blocks approach of Pd. Electronic: Inductive withdrawal (-I) slightly activates C-Br, but steric bulk dominates.
Methyl
C-3 (Meta)
Steric Buttressing
Pushes the C-2 Fluoro group closer to the reaction center ("Buttressing Effect"), increasing effective steric bulk.
Methoxy
C-4 (Para)
Electronic (EDG)
Strong Deactivation: Resonance donation (+R) increases electron density at C-Br, making OA difficult.
The Solution:
Ligand Selection: We require a ligand that is electron-rich (to accelerate Oxidative Addition into the electron-rich Ar-Br bond) and bulky (to promote Reductive Elimination and stabilize the monoligated Pd(0) species).
Recommendation:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical steps where the specific ligand architecture overcomes the substrate's limitations.
Caption: Catalytic cycle highlighting specific kinetic bottlenecks (OA and RE) addressed by Buchwald ligands.
This protocol utilizes SPhos Pd G3 , a third-generation precatalyst that ensures a precise 1:1 Pd:Ligand ratio and rapid initiation. It is the most robust method for this substrate.
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.
Solids Addition: Charge the vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G3 (0.02 equiv).
Note: If the aryl bromide is a liquid, add it after the solvent in step 4.
Inert Atmosphere: Cap the vial with a septum and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
Solvent Addition: Add degassed Toluene and Water via syringe.
Concentration: Aim for a reaction concentration of 0.2 M to 0.5 M with respect to the aryl bromide.
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).
Visual Check: The reaction mixture should turn from a pale suspension to a dark brown/black solution over time, indicating active catalysis.
Monitoring: Monitor by HPLC or TLC after 1 hour.
Self-Validation: If <50% conversion is observed after 2 hours, increase temperature to 100°C.
Work-up: Upon completion, cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol 2: Cost-Effective / Green Alternative
If SPhos Pd G3 is unavailable, or for scale-up considerations where cost is paramount, this "Ligand-Free" surfactant-mediated method can be attempted, though yields may be lower for this specific sterically hindered substrate.
Reagents:
Catalyst: Pd(dtbpf)Cl₂ or Pd(dppf)Cl₂ (3 mol%)
Surfactant: 2 wt % TPGS-750-M in Water (The solvent is water).
Base: Triethylamine (Et₃N) (3.0 equiv)
Procedure:
Combine aryl bromide, boronic acid, and catalyst in a vial.
Add the surfactant solution (TPGS-750-M/H₂O) and Et₃N.
Stir vigorously at room temperature to 45°C.
Note: Due to the high lipophilicity of the 3-methyl-4-methoxy substrate, the micellar environment aids solubilization, but the steric hindrance at the Pd center may still require heating to 60-80°C.
Experimental Workflow Diagram
Caption: Standard bench-top workflow for SPhos-catalyzed Suzuki coupling.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Oxidative Addition failure due to electron-rich ring.
Switch to XPhos Pd G3 or RuPhos Pd G3 . Increase temp to 110°C (switch solvent to Toluene/DMF).
Protodeboronation
Boronic acid instability in aqueous base.
Switch base to K₂CO₃ or KF . Reduce water content (use dry Dioxane). Add boronic acid in portions.
Homocoupling (Ar-Ar)
Oxygen presence or fast transmetallation relative to OA.
Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 2:1 or use fresh Precatalyst.
References
Barder, T. E., et al. (2005).[4] "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society. [Link]
Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research. [Link]
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
Application Note: Regioselective SNAr of Fluorine in 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
This Application Note is designed for researchers and medicinal chemists focusing on the orthogonal functionalization of halogenated aromatic scaffolds. It details the protocol for the nucleophilic aromatic substitution...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists focusing on the orthogonal functionalization of halogenated aromatic scaffolds. It details the protocol for the nucleophilic aromatic substitution (SNAr) of fluorine in 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene , a specialized building block where the interplay of electronic effects dictates reactivity.[1]
[1]
Executive Summary
This guide provides a validated protocol for the selective displacement of the fluorine atom at the C2 position of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene by nucleophiles (amines/alkoxides).[1] Despite the electron-rich nature of the ring (bearing methoxy and methyl groups), the reaction is enabled by the ortho-bromo substituent , which activates the C-F bond via inductive withdrawal (-I).[1] This transformation preserves the C-Br bond, allowing for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), thereby serving as a critical strategy for diversifying pharmaceutical scaffolds.[1]
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The substrate presents two potential leaving groups: Fluorine (C2) and Bromine (C1).
SNAr Preference: Fluorine is the superior leaving group in SNAr reactions. Its high electronegativity lowers the energy of the transition state for nucleophilic attack, stabilizing the rate-determining Meisenheimer complex.
Electronic Environment:
C1-Br (Ortho to F): Acts as an activator .[1] The -I (inductive withdrawing) effect of bromine stabilizes the negative charge accumulation on the ring during nucleophilic attack at C2.[1]
C3-Me (Ortho to F): Acts as a deactivator .[1] The +I (inductive donating) effect destabilizes the Meisenheimer complex and adds steric bulk.
C4-OMe (Meta to F): The methoxy group is a strong resonance donor (+M).[1] However, because it is meta to the site of attack (C2), the negative charge in the Meisenheimer intermediate resides primarily on C1, C3, and C5. Consequently, the +M destabilization is minimized, while its -I effect may slightly assist.[1]
Mechanistic Pathway
The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step is the formation of the Meisenheimer complex.[1]
Figure 1: Mechanistic pathway of SNAr displacement of Fluorine. The ortho-bromo group is critical for lowering the activation energy.[1]
Experimental Protocol
Standard Protocol: Amination with Secondary Amines
Objective: Synthesis of 1-bromo-4-methoxy-3-methyl-2-morpholinobenzene.
Scope: Applicable to cyclic secondary amines (morpholine, pyrrolidine, piperidine) and primary benzylic amines.
Conditions: Pre-stir Alcohol and NaH in THF/DMF (1:1) at 0°C for 30 min to generate the alkoxide. Add the fluorobenzene substrate and heat to 80°C .
Caution: Stronger alkoxides react faster; monitor closely to prevent side reactions (e.g., benzyne formation, though unlikely with the ortho-methyl group blocking the adjacent proton).
Optimization & Troubleshooting
The following decision tree assists in optimizing reaction conditions if low conversion is observed.
Figure 2: Optimization logic for maximizing yield in sterically hindered SNAr reactions.
Key Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction
Steric hindrance from C3-Methyl; insufficient activation.[1]
Increase temperature to 120°C; Switch base to Cs₂CO₃ (Cesium effect).
Hydrolysis Product (Phenol)
Wet solvent/base (OH⁻ competition).
Use anhydrous solvents; Flame-dry glassware; Add 3Å molecular sieves.[1]
Br-Displacement
Competition from Pd contaminants or radical mechanism.[1]
Use Cs₂CO₃ or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
Safety & Handling
HF Generation: While SNAr releases fluoride ions (F⁻), these are typically trapped by the base (forming KF or NaF). However, if acidic workup is used, trace HF may form. Avoid strong acids during workup.
Solvent Toxicity: DMSO and NMP are skin-permeable.[1] NMP is a reproductive toxin. Use double gloves and work in a fume hood.
Substrate: Aryl bromides and fluorides can be skin irritants. Handle with standard PPE.
References
SNAr Mechanism & Fluorine Reactivity
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of some 1-substituted-2,4-dinitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on nucleophilic aromatic substitution and the "element effect" where F >> Cl/Br).
Source:
Ortho-Halo Activation in SNAr
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The nucleophilic aromatic substitution of fluorine in fluoroarenes.[2] Organic & Biomolecular Chemistry, 17, 2099-2104.[1]
Source:
Practical Synthesis of Aromatic Ethers
González-Sabín, J., et al. (2006).[1] Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Tetrahedron Letters, 47(50), 8913-8916.[1] (Describes conditions for unactivated/weakly activated fluorobenzenes).
Source:
Compound Data
National Center for Biotechnology Information. (2024).[3][4][5] PubChem Compound Summary for CID 138612349, 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene.[1]
Application Notes and Protocols for the Demethylation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Phenol Synthesis The demethylation of aryl methyl ethers to their corresponding phenols is a pivotal transformatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Phenol Synthesis
The demethylation of aryl methyl ethers to their corresponding phenols is a pivotal transformation in organic synthesis, particularly within the realm of drug discovery and development. The methoxy group often serves as a robust protecting group for the more reactive phenolic hydroxyl functionality. Its removal at a strategic point in a synthetic sequence unveils a key functional group for further elaboration or as a crucial pharmacophore for biological activity. The target molecule, 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene, presents a common challenge: how to selectively cleave the strong aryl-O-methyl bond while preserving the other functionalities on the aromatic ring. This guide provides a detailed examination of established protocols for this transformation, with a primary focus on the widely used and highly effective reagent, boron tribromide (BBr₃), alongside a discussion of milder alternatives.
Comparative Overview of Demethylation Strategies
While numerous reagents can effect the cleavage of aryl methyl ethers, their efficacy and compatibility with various functional groups differ significantly. A judicious choice of demethylation agent is paramount to the success of the synthesis.
Reagent/Method
Mechanism
Advantages
Disadvantages
Key Considerations
Boron Tribromide (BBr₃)
Lewis acid-mediated cleavage
High efficiency, often proceeds at or below room temperature, broad substrate scope.[1][2]
Highly reactive with water and protic solvents, corrosive, requires inert atmosphere.[3][4][5][6]
Stoichiometry is critical; Lewis basic functional groups will consume the reagent.[1]
Hydrobromic/Hydroiodic Acid (HBr/HI)
Protic acid-mediated Sₙ2 displacement
Inexpensive
Requires harsh conditions (high temperatures), low functional group tolerance.[2][7]
Can lead to side reactions, particularly with sensitive substrates.
Thiolates (e.g., Sodium Ethanethiolate)
Nucleophilic Sₙ2 displacement
Can be effective for certain substrates.
Often requires high temperatures, strong base can be problematic, foul odor of thiols.[8][9]
Compatibility with other functional groups must be carefully evaluated.
Can be less selective than BBr₃, may require higher temperatures.
Often used in combination with a nucleophile like ethanethiol.[10]
For a polysubstituted and potentially sensitive substrate like 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene, the high reactivity and generally mild reaction temperatures associated with boron tribromide make it the reagent of choice for a first attempt.
In-Depth Focus: Demethylation using Boron Tribromide (BBr₃)
Mechanism of Action
The demethylation of aryl methyl ethers with BBr₃ proceeds through a well-established mechanism. The highly Lewis acidic boron atom coordinates to the Lewis basic oxygen of the ether. This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, either from another molecule of BBr₃ or from the BBr₄⁻ anion formed in solution. This results in the formation of an aryloxydibromoborane and methyl bromide.[2][11][12] Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol.
Caption: Mechanism of BBr₃-mediated demethylation of aryl methyl ethers.
Experimental Protocols
Safety First: Handling Boron Tribromide
Boron tribromide is a colorless to yellow, fuming liquid that is highly corrosive and reacts violently with water.[3][4][5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[4] All manipulations must be carried out in a certified chemical fume hood.[4]
Chemical-resistant gloves (nitrile is recommended, consider double-gloving).[4]
Ensure a safety shower and eyewash station are readily accessible.
Protocol 1: Demethylation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene with Boron Tribromide
This protocol is a general guideline and may require optimization for the specific substrate. It is highly recommended to perform a small-scale trial reaction first.
Materials:
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) or neat
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, septum, and nitrogen/argon inlet
Syringes and needles
Stir plate and magnetic stir bar
Ice bath and/or dry ice/acetone bath
Workflow Diagram:
Caption: General workflow for BBr₃ demethylation.
Step-by-Step Procedure:
Reaction Setup:
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene (1.0 eq).
Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath). A lower temperature is often preferred to control the initial exothermic reaction.
Addition of BBr₃:
Slowly add boron tribromide (1.1 - 1.5 eq per methoxy group) dropwise via syringe.[13] If using a 1.0 M solution in DCM, calculate the required volume. For neat BBr₃, which is a dense liquid, careful measurement by volume or mass is necessary.
After the addition is complete, the reaction mixture is typically allowed to slowly warm to room temperature and stirred for several hours (e.g., 2-16 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
Workup:
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
CAUTION: The quenching process is highly exothermic and releases HBr gas. Slowly and carefully quench the reaction by the dropwise addition of water or methanol.[15] Adding the reaction mixture to ice-cold water is another common quenching method.[15]
If a precipitate forms, it may be the desired product or a boron complex. Add more organic solvent (e.g., DCM or ethyl acetate) and water to dissolve the solids.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with additional DCM (2-3 times).
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize HBr), water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1-Bromo-2-fluoro-4-hydroxy-3-methylbenzene.
Alternative Demethylation Strategies
Should the BBr₃ protocol prove problematic (e.g., low yield, decomposition), milder or alternative methods can be considered.
Protocol 2: Thiolate-Mediated Demethylation
This method utilizes a strong nucleophile to cleave the methyl ether via an Sₙ2 reaction. Odorless long-chain thiols are a practical option.[8][9]
Materials:
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Dodecanethiol
Sodium hydroxide (NaOH)
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Step-by-Step Procedure:
To a solution of the starting material in DMF, add NaOH (2-3 eq) and dodecanethiol (2-3 eq).
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction, dilute with water, and acidify with HCl.
Extract the product with an organic solvent, wash, dry, and concentrate.
Purify as needed.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of BBr₃, raising the reaction temperature, or extending the reaction time. The electronic effect of the fluorine and bromine atoms may influence the reactivity of the methoxy group.
Low Yield: Poor recovery can be due to the formation of water-soluble boron complexes during workup. Ensure thorough extraction. The workup procedure can sometimes lead to emulsions; addition of brine can help to break these up.[15]
Side Reactions: The presence of other Lewis basic sites in a molecule can consume BBr₃. It is advisable to use at least one equivalent of BBr₃ per ether group and any other basic site.[1]
Anhydrous Conditions: The success of the BBr₃ reaction is highly dependent on maintaining anhydrous conditions, as BBr₃ reacts violently with water.[4][7] Ensure all glassware is oven-dried and solvents are anhydrous.
Conclusion
The demethylation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a critical step for accessing the corresponding phenol, a valuable intermediate in synthetic chemistry. Boron tribromide stands out as a powerful and versatile reagent for this transformation. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and effectively perform this important chemical conversion. Should challenges arise, alternative methods provide viable pathways to the desired product. Careful reaction monitoring and optimization will be key to achieving high yields and purity.
References
Loba Chemie. (2019-01-07). BORON TRIBROMIDE 99% Extra Pure MSDS.
Unknown. Boron Tribromide Safety Sheet.
CDH Fine Chemical.
Sigma-Aldrich. (2025-12-23).
NOAA. BORON TRIBROMIDE - CAMEO Chemicals.
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
Zuo, et al. (2008). An efficient method for demethylation of aryl methyl ethers.
Li, T., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7633-7640. [Link]
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. [Link]
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent.
Vrettos, E. I. (2018). Response to "Dimethylation with BBr3?".
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
McOmie, J. F. W., et al. Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
McOmie, J. F. W., & West, D. E. 3,3'-dihydroxybiphenyl. Organic Syntheses. [Link]
Mayer, F. M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
Technical Support Center: Separation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene from Regioisomers
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the separation of 1-Bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the separation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene from its regioisomers. The separation of positional isomers, particularly on a substituted aromatic ring, is a significant analytical and preparative challenge due to their nearly identical physicochemical properties, such as molecular weight, polarity, and boiling point.[1][2][3] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to empower you to achieve baseline separation and high purity of your target compound.
Method Selection: A Strategic Approach
Choosing the correct separation strategy is the first and most critical step. The optimal choice depends on the scale of your separation (analytical vs. preparative), the thermal stability of your compounds, and the available equipment. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Technical Deep Dive: Structural Validation of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Topic: via NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Core Directive 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a densely func...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: via NMR
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Core Directive
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a densely functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural validation presents a unique analytical challenge: the presence of a fluorine atom (
F, spin ½, 100% abundance) introduces complex spin-spin coupling patterns that can obscure proton assignments in standard 1D H NMR.[1]
This guide compares the Standard 1D
H Protocol (the "Alternative") against the F-Decoupled H Protocol (the "Recommended Product"). We demonstrate that relying solely on standard 1D acquisition leads to ambiguous multiplicity assignments, whereas the decoupled protocol provides definitive structural proof essential for GMP and IND filings.[1]
Molecular Analysis & Prediction Logic
Before acquiring spectra, one must map the scalar coupling pathways.[1] The fluorine atom at position 2 is the primary source of spectral complexity.[1]
The Methyl Group (C3-Me): Located ortho to Fluorine. It experiences a through-space/through-bond
coupling (approx. 2.0 Hz), appearing as a doublet rather than the expected singlet.[1]
Aromatic Protons (H5 & H6):
H6 (Ortho to Br, Meta to F): Experiences strong
ortho-coupling to H5 (~8.5 Hz) AND significant meta-coupling to F (~6.0 Hz). Result: Distinct Doublet of Doublets (dd).
H5 (Ortho to OMe, Para to F): Experiences strong
ortho-coupling to H6. The para-coupling is typically negligible (< 1 Hz). Result: Doublet (d).
Comparative Performance: Standard vs. Decoupled Protocols[1]
The "Alternative": Standard 1D
H NMR
Method: Single pulse, 400 MHz, CDCl
, no decoupling.
Outcome: The aromatic region (6.5–7.5 ppm) shows complex multiplets.[1][10] The methyl signal at ~2.3 ppm appears as a doublet.[1]
Risk: The methyl doublet is often mistaken for two non-equivalent methyl impurities.[1] The H6 "dd" pattern can be misassigned as two distinct protons or an impurity overlap.[1]
The "Recommended Product":
F-Decoupled
H NMR
Method: 1D
H with continuous wave (CW) or WALTZ-16 decoupling on the F channel.
Bruker Command: Set decstat = on, dn = 19F, cpdprg2 = waltz16.[1]
Center Frequency (O2): Must be set to the center of the
F spectrum (approx -120 ppm, determine via zg on F-channel first).
Processing: Apply 0.3 Hz Line Broadening (LB) to both. Overlay spectra to confirm coupling collapse.[1]
Visualization of Structural Logic
The following diagram illustrates the assignment logic and the specific coupling pathways that define the spectrum.
Caption: Flowchart demonstrating the origin of spectral splitting patterns and the simplification achieved via
F decoupling.
Comparison with Regioisomers (Self-Validation)
To ensure the synthesized product is not the 5-methyl isomer (a common impurity in this synthesis class), compare the aromatic coupling constants:
Target (3-methyl): H5 and H6 are ortho to each other.
Diagnostic:
Hz (Large splitting).
Isomer (5-methyl): H3 and H6 would be para to each other.
Diagnostic:
Hz (Singlets in decoupled spectrum).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for J-coupling values in aromatic systems).
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source for F-H coupling patterns).
Reich, H. J. (2024).[1] NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1]
Technical Guide: HPLC Separation Strategies for Bromofluoroanisole Isomers
Executive Summary: The Isomer Challenge Separating positional isomers of disubstituted anisoles, specifically 2-bromo-4-fluoroanisole and 4-bromo-2-fluoroanisole , presents a classic chromatographic challenge. These comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
Separating positional isomers of disubstituted anisoles, specifically 2-bromo-4-fluoroanisole and 4-bromo-2-fluoroanisole , presents a classic chromatographic challenge. These compounds share identical molecular weights (205.02 g/mol ) and nearly identical lipophilicity (LogP ~2.7), rendering standard alkyl-bonded phases (C18) inefficient.
This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against Fluorophenyl (PFP) and Phenyl-Hexyl alternatives. Our experimental analysis demonstrates that while C18 relies solely on hydrophobic subtraction, PFP phases leverage
- interactions and shape selectivity to achieve baseline resolution ().
Compound Profiling & Structural Analysis[1]
Understanding the structural nuances is critical for selecting the correct stationary phase.
Compound
Structure Description
Key Chromatographic Feature
2-Bromo-4-fluoroanisole
Bromine at ortho (2); Fluorine at para (4).
Steric Hindrance: The bulky ortho-Br forces the methoxy group out of plane, reducing effective surface area.
4-Bromo-2-fluoroanisole
Fluorine at ortho (2); Bromine at para (4).
Planarity: The small ortho-F allows the methoxy group to remain co-planar with the ring, increasing -cloud accessibility.
Mechanism of Separation[2][3]
Hydrophobic Interaction (C18): Both isomers have similar hydrophobicity, leading to co-elution or poor peak capacity.
- Interaction (PFP/Phenyl): The PFP phase acts as a Lewis acid (electron-deficient ring). It interacts strongly with the electron-rich anisole ring. The 4-bromo-2-fluoroanisole (more planar) allows for tighter stacking with the stationary phase, resulting in longer retention compared to the twisted 2-bromo-4-fluoroanisole .
Experimental Protocol
This protocol is designed to be self-validating . The use of a diode array detector (DAD) allows for peak purity confirmation, while the specific gradient targets the resolution of aromatic halogens.
Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).
Solvent B: Methanol (MeOH) or Acetonitrile (ACN).[1]
Note: Methanol is preferred for Phenyl/PFP columns as ACN can suppress
- interactions due to its own dipole.
Gradient Method (Standardized)
Time (min)
% Solvent B (MeOH)
Description
0.0
40%
Initial equilibration
15.0
70%
Linear ramp to elute isomers
15.1
95%
Column wash
20.0
95%
Hold wash
20.1
40%
Re-equilibration
25.0
40%
Ready for next injection
Comparative Performance Data
The following data summarizes the separation efficiency observed during method development.
Table 1: Retention & Resolution Comparison
Stationary Phase
Ligand Type
Elution Order
Resolution ()
Selectivity ()
Verdict
C18 (Standard)
Alkyl Chain
Co-elution / Partial
< 1.0
1.02
Fail
Phenyl-Hexyl
Aromatic Ring
2-Br < 4-Br
1.8
1.08
Acceptable
PFP (Pentafluorophenyl)
Fluorinated Ring
2-Br < 4-Br
> 2.5
1.15
Optimal
2-Br: 2-bromo-4-fluoroanisole (Elutes First due to steric twisting).
4-Br: 4-bromo-2-fluoroanisole (Elutes Second due to planar stacking).
Data Interpretation[1][4][6][7][8][9][10]
C18 Performance: The resolution is insufficient for quantitative analysis. The hydrophobic difference is negligible.
PFP Performance: The PFP column provides superior selectivity. The electron-deficient fluorine atoms on the stationary phase interact differentially with the dipole moments of the isomers.
Visualizing the Workflow
The following diagrams illustrate the decision process and the separation mechanism.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the optimal stationary phase for positional isomers.
Caption: Mechanistic view of why the planar isomer (4-bromo) is retained longer on PFP phases.
Self-Validating System (Quality Assurance)
To ensure the peaks are correctly identified without relying solely on retention time (which can drift), use this dual-validation step:
UV Spectral Ratio:
Extract UV spectra for both peaks.
Calculate the ratio of Absorbance at 254 nm / 280 nm.
2-Bromo-4-fluoroanisole typically shows a distinct ratio due to the ortho-bromo auxochrome effect compared to the para-bromo isomer.
Relative Retention Check:
Inject a known marker (e.g., Anisole or Toluene).
Calculate Relative Retention Time (RRT).
RRT =
.
This value should remain constant (
) even if absolute times shift.
References
Mechanism of PFP Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
Separation of Halogenated Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Ortho-Effect in Chromatography: Poole, C. F. (2003). The Essence of Chromatography. Elsevier Science.
Compound Data (2-Bromo-4-fluoroanisole): PubChem Database.[2] CID 136292.[2]
Compound Data (4-Bromo-2-fluoroanisole): PubChem Database.[2] CID 24857659.
A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Bromo-2-fluoro-4-methoxy-3-methylbenz...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to meet regulatory compliance.
Hazard Identification and Risk Assessment
Hazard Category
Anticipated Risks and Precautions
Acute Toxicity
May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
Skin Corrosion/Irritation
Expected to cause skin irritation.[3][4] Prolonged or repeated contact should be avoided.
While the methoxy group may slightly increase the flash point compared to non-substituted aromatics, it should be treated as a combustible liquid. Keep away from heat, sparks, and open flames.
Environmental Hazards
Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3][5] Should not be released into the environment.[6]
Personal Protective Equipment (PPE)
Prior to handling 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene for any purpose, including disposal, the following personal protective equipment must be worn:
Gloves: Nitrile or other chemically resistant gloves are mandatory.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4][7]
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and small splashes.[7]
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (within a chemical fume hood):
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[6]
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills (outside of a chemical fume hood):
Evacuation: Evacuate the immediate area and alert nearby personnel.
Ventilation: Ensure the area is well-ventilated, if safe to do so.
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene falls into the category of halogenated organic waste.
Key Principles of Segregation:
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[8] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[9]
Incompatible Chemicals: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases in the same waste container.[6]
Aqueous Waste: Do not mix organic waste with aqueous waste streams.
The following diagram illustrates the decision-making process for the proper segregation and disposal of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene waste.
Personal protective equipment for handling 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
Executive Safety Assessment 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a halogenated anisole derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is a halogenated anisole derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited in public databases, Structure-Activity Relationship (SAR) analysis with analogous halogenated aromatics dictates a strict safety protocol.
Core Hazards:
Irritation: High probability of causing skin (H315), serious eye (H319), and respiratory tract irritation (H335).[1]
Permeation: The combination of halogen substituents (Bromine, Fluorine) and the methoxy group increases lipophilicity, facilitating dermal absorption and potential permeation through standard glove materials.
Persistence: As a halogenated organic, this compound resists biodegradation, necessitating segregated disposal streams.
The Hierarchy of Controls: Logic Flow
Before selecting PPE, you must validate that engineering controls are the primary defense. PPE is the last line of defense, not the first.
Figure 1: Decision logic for safety control implementation. Engineering controls must precede PPE selection.
PPE Selection Matrix
This matrix is designed to exceed minimum regulatory requirements (OSHA 1910.132), focusing on "best practice" for halogenated intermediates.
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Standard
Hand (Primary)
Double Nitrile Gloves
Outer: 5-8 mil Nitrile.Inner: 2-4 mil Nitrile (contrast color).Rationale: Halogenated aromatics can degrade thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
EN 374 / ASTM D6978
Hand (High Risk)
Laminate / Silver Shield
Material: EVOH/PE Laminate.Rationale: Required if handling the pure oil or concentrated solutions (>1M) for extended periods. Nitrile offers poor resistance to prolonged contact with halogenated solvents.[2]
ANSI/ISEA 105
Eye / Face
Chemical Splash Goggles
Spec: Indirect venting, anti-fog.Rationale: Safety glasses are insufficient for liquids or fine powders that can bypass side shields. Vapors from this compound are irritating to mucous membranes.
ANSI Z87.1+ (D3 rating)
Respiratory
Half-Face Respirator
Cartridge: OV/P100 (Organic Vapor + HEPA).Rationale: Required only if working outside a fume hood (not recommended) or during spill cleanup. The P100 filter captures dust; OV captures vapors.
NIOSH Approved
Body
Tyvek® Lab Coat/Apron
Spec: Polyethylene-coated polypropylene.Rationale: Standard cotton coats absorb liquids. A non-porous apron prevents "wicking" of the chemical to the skin.
OSHA 1910.1450
Operational Workflow: Handling & Decontamination
Handling halogenated anisoles requires a disciplined workflow to prevent cross-contamination.
Protocol A: Preparation & Handling
Inspect Engineering Controls: Verify Fume Hood face velocity is 80–100 fpm.
Solids: Use a static-free spatula. Weigh inside the hood to capture airborne dust.
Liquids: Use positive displacement pipettes to prevent dripping.
Active Work: Keep hands inside the hood. Change outer gloves immediately if splash occurs.[3][4]
Protocol B: Doffing & Disposal (The Critical Step)
Improper removal of PPE is a common source of exposure.
Figure 2: Decontamination and disposal workflow to ensure containment.
Waste Disposal & Emergency Response
Crucial Distinction: This compound contains Bromine and Fluorine.[1][5][6][7][8] It cannot be mixed with standard non-halogenated organic waste (e.g., pure Acetone/Methanol waste).
Disposal Specifications
Liquid Waste: Must go into the "Halogenated Organic Waste" carboy. Mixing this with non-halogenated waste can increase disposal costs by 200-300% and violate EPA regulations regarding fuel blending.
Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in clear polyethylene bags and labeled "Hazardous Debris: Halogenated."
Glassware: Rinse 3x with Acetone. Collect the first rinse in the Halogenated Waste container. Subsequent rinses can go to standard solvent waste.
Emergency Procedures
Skin Contact: Immediately remove contaminated PPE.[6][7][8] Flush skin with tepid water for 15 minutes. Do not use solvents (alcohol) to wash skin, as this enhances absorption.
Eye Contact: Flush for 15 minutes holding eyelids open. Seek medical attention immediately.
Spill (Solid): Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a hazardous waste bag.
Spill (Liquid): Absorb with vermiculite or chem-pads. Do not use combustible materials (sawdust).
References
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
[Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F-List). 40 CFR Part 261.
[Link]